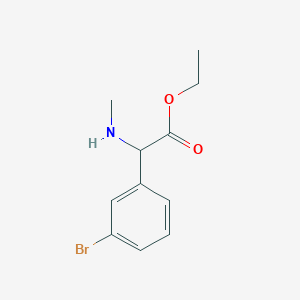
Ethyl 2-(3-bromophenyl)-2-(methylamino)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(3-bromophenyl)-2-(methylamino)acetate is an organic compound that belongs to the class of esters. It features a bromophenyl group, a methylamino group, and an ethyl ester group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-bromophenyl)-2-(methylamino)acetate typically involves the esterification of 2-(3-bromophenyl)-2-(methylamino)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems can help in maintaining consistent reaction conditions and scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically forming corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may convert the ester group to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea under basic conditions.
Major Products
Oxidation: Formation of 2-(3-bromophenyl)-2-(methylamino)acetic acid.
Reduction: Formation of 2-(3-bromophenyl)-2-(methylamino)ethanol.
Substitution: Formation of 2-(3-aminophenyl)-2-(methylamino)acetate or 2-(3-thiophenyl)-2-(methylamino)acetate.
Applications De Recherche Scientifique
Ethyl 2-(3-bromophenyl)-2-(methylamino)acetate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition.
Medicine: Investigated for its potential pharmacological properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as a reagent in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of Ethyl 2-(3-bromophenyl)-2-(methylamino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the ester and amino groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-(4-bromophenyl)-2-(methylamino)acetate: Similar structure but with the bromine atom in the para position.
Ethyl 2-(3-chlorophenyl)-2-(methylamino)acetate: Similar structure with a chlorine atom instead of bromine.
Ethyl 2-(3-bromophenyl)-2-(ethylamino)acetate: Similar structure with an ethylamino group instead of a methylamino group.
Uniqueness
Ethyl 2-(3-bromophenyl)-2-(methylamino)acetate is unique due to the specific positioning of the bromine atom and the combination of functional groups, which can influence its reactivity and interactions with biological targets.
Propriétés
IUPAC Name |
ethyl 2-(3-bromophenyl)-2-(methylamino)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-3-15-11(14)10(13-2)8-5-4-6-9(12)7-8/h4-7,10,13H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYRCKZRWUFZNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=CC=C1)Br)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl[(2,4,6-trichlorophenyl)methyl]amine hydrochloride](/img/structure/B13464668.png)

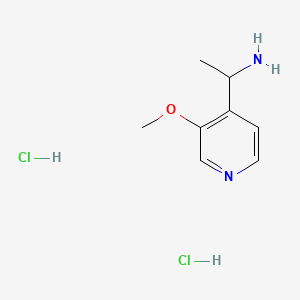
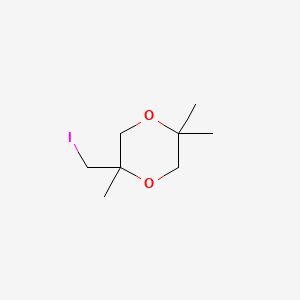

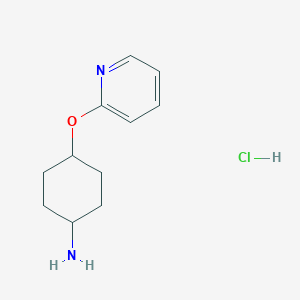

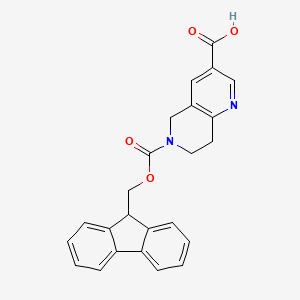

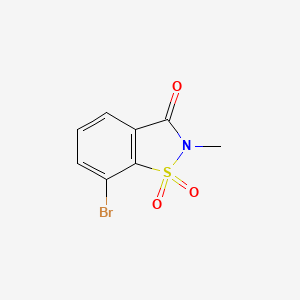

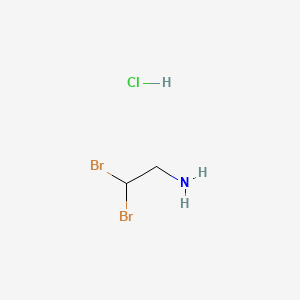
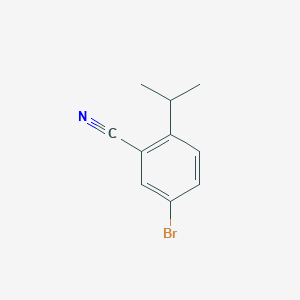
![3-(3-{[3-(2-azidoethoxy)phenyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione](/img/structure/B13464762.png)
